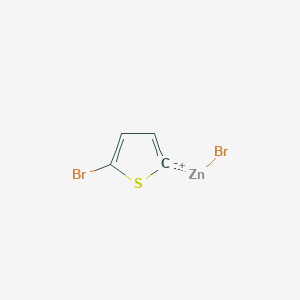
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It also activates various antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has been shown to have various biochemical and physiological effects such as reducing lipid peroxidation, inhibiting platelet aggregation, reducing inflammation, and modulating gene expression. 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has also been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has several advantages for lab experiments such as its water solubility, stability, and low toxicity. However, 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin can also interfere with certain assays such as the DCFH-DA assay, which measures intracellular reactive oxygen species. 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin can also have non-specific effects on certain assays, which can lead to false-positive results.
Orientations Futures
There are several future directions for 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin research, including its potential use as a therapeutic agent for various diseases, its potential use as a food additive, and its potential use in cosmetics. Further studies are needed to elucidate the molecular mechanisms of 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin action and to optimize its therapeutic potential. The development of novel 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin derivatives with improved pharmacokinetic properties and efficacy is also an area of future research.
Conclusion:
In conclusion, 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin is a potent antioxidant that has been extensively studied for its potential therapeutic applications in various diseases. 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has several advantages for lab experiments, including its water solubility, stability, and low toxicity. However, 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin can also have limitations in certain assays. Further studies are needed to fully elucidate the molecular mechanisms of 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin action and to optimize its therapeutic potential.
Méthodes De Synthèse
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin can be synthesized by a variety of methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis method involves the reaction of 2,3,5-trimethylhydroquinone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. Microbial fermentation involves the use of microorganisms such as Pseudomonas putida and Candida parapsilosis to produce 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin. Plant extraction involves the isolation of 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin from plant sources such as tea leaves and rose hips.
Applications De Recherche Scientifique
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, neurodegenerative diseases, and diabetes. 5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to protect against oxidative stress and prevent cell damage.
Propriétés
Numéro CAS |
154800-02-9 |
|---|---|
Nom du produit |
5,7-Dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin |
Formule moléculaire |
C14H12O7 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
5,7-dihydrobenzo[d][2]benzoxepine-1,2,3,9,10,11-hexol |
InChI |
InChI=1S/C14H12O7/c15-7-1-5-3-21-4-6-2-8(16)12(18)14(20)10(6)9(5)13(19)11(7)17/h1-2,15-20H,3-4H2 |
Clé InChI |
SKICTLZCYREIRF-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CO1)O)O)O)O)O)O |
SMILES canonique |
C1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CO1)O)O)O)O)O)O |
Autres numéros CAS |
154800-02-9 |
Synonymes |
5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin DHHDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



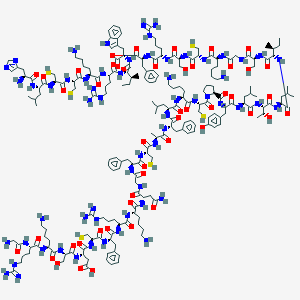
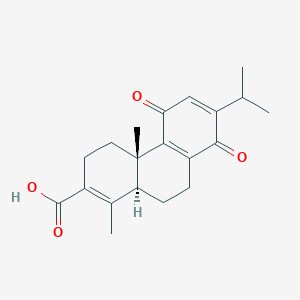
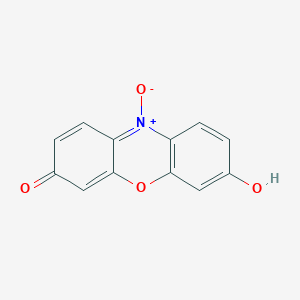
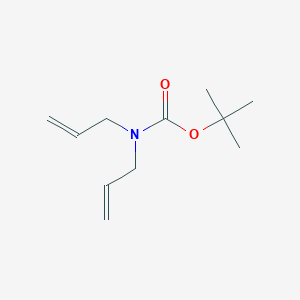
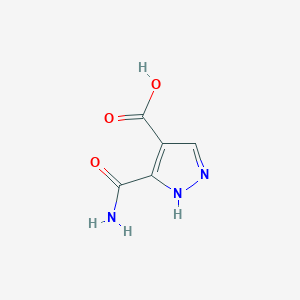
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
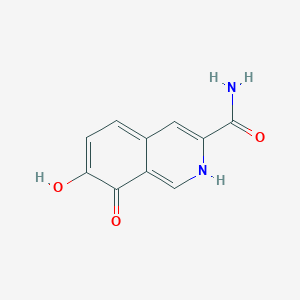
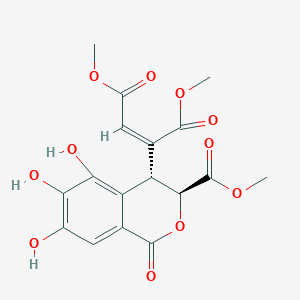
![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
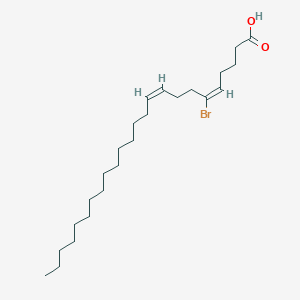
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
